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Compound of Interest

1-Methoxy-3-phenylamino-propan-
Compound Name:

2-ol
CAS No.: 24152-71-4
Cat. No.: B1306237

Get Quote

\ J

The precise molecular weight of 1-Methoxy-3-(phenylamino)propan-2-ol is the fundamental
constant governing its stoichiometric application in epoxy-amine curing models and drug
scaffold synthesis.

Structural Specifications

The compound consists of a secondary alcohol core flanked by a phenylamino group and a
methoxy ether moiety. This bifunctional nature (amine and alcohol) allows for versatile
derivatization.
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Property Specification
IUPAC Name 1-Methoxy-3-(phenylamino)propan-2-ol
CAS Number 24152-71-4

Molecular Formula

SMILES COCC(O)CNC1=CC=CC=C1
Monoisotopic Mass 181.110279 Da
Average Molecular Weight 181.23 g/mol

Mass Spectrometry Profile

For identification in proteomic or synthetic mixtures, the molecular weight dictates the primary
ionization peaks.

e [M+H]* Peak: 182.24 Da (Protonated molecular ion in ESI+ mode).
o [M+Na]* Peak: 204.22 Da (Sodium adduct).
o Elemental Composition Analysis:

Carbon: 66.27%

o

o

Hydrogen: 8.34%

[¢]

Nitrogen: 7.73%

[¢]

Oxygen: 17.66%

Part 2: Synthetic Pathways & Reaction Mechanics

The synthesis of 1-Methoxy-3-(phenylamino)propan-2-ol is a classic example of nucleophilic
epoxide ring-opening. This reaction is highly regioselective, governed by steric hindrance and
electronic effects.

The Reaction Mechanism
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The synthesis involves the nucleophilic attack of aniline (a primary aromatic amine) on glycidyl
methyl ether (2-(methoxymethyl)oxirane).

» Regioselectivity: The aniline nitrogen attacks the terminal carbon (C3) of the epoxide ring,
which is less sterically hindered than the internal carbon (C2).

» Kinetics: The reaction follows second-order kinetics (

character), accelerated by protic solvents or Lewis acid catalysts (e.g.,

) which activate the epoxide oxygen.

Figure 1: Synthetic Pathway and Mechanism

Reactants Heat/ Catalyst_y Transition State Ring Opening_ Zwitterionic Intermediate Proton Transfer_y, Product
Aniline + Glycidyl Methyl Ether Nucleophilic Attack at Terminal C (Alkoxide/Ammonium) 1-Methoxy-3-(phenylamino)propan-2-ol

Click to download full resolution via product page
Caption: Regioselective ring-opening of glycidyl methyl ether by aniline to form the target

-amino alcohol.

Experimental Protocol: Solvent-Free Synthesis

Note: This protocol is a self-validating system; the disappearance of the epoxide peak in
IR/NMR confirms completion.

Stoichiometry: Charge a reaction vessel with Aniline (1.0 equiv) and Glycidyl Methyl Ether
(1.1 equiv). The slight excess of epoxide ensures complete consumption of the amine.

Activation: Add 1.0 mol% of Calcium Triflate (

) or simply heat to 60°C if catalyst-free conditions are preferred (slower rate).

Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 7:3). The product is
more polar than aniline.

Workup: Dilute with Ethyl Acetate, wash with water to remove catalyst/excess epoxide.
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 Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Part 3: Analytical Validation & Quality Control[1]

Ensuring the integrity of the synthesized compound requires a multi-modal analytical approach.
The molecular weight is the primary checkpoint.

HPLC-MS Validation Workflow

This workflow ensures the compound matches the theoretical MW of 181.23 g/mol and is free
of regioisomeric impurities (attack at C2).

Figure 2: Analytical Characterization Workflow
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Caption: Integrated analytical workflow for validating molecular weight and structural purity.
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NMR Interpretation Guide[1]

e Protons at C2 (Methine): Look for a multiplet around

3.8-4.1 ppm.

e Protons at C3 (Methylene adjacent to N): Distinct doublet of doublets around

3.0-3.3 ppm.

e Methoxy Group: Sharp singlet at

3.35 ppm.

e Aromatic Protons: Multiplets at

6.6—7.2 ppm (characteristic of the aniline ring).

Part 4: Applications in Drug Development[1]
-Blocker Structural Homology

The 1-Methoxy-3-(phenylamino)propan-2-ol scaffold shares significant structural homology with
the "linker" region of blockbuster

-adrenergic receptor antagonists (beta-blockers) like Carvedilol and Metoprolol.

e Pharmacophore: The aryloxypropanolamine motif is essential for binding to the

-receptor.
 Utility: This compound serves as a simplified "fragment” for binding affinity studies or as a

standard for identifying impurities in the synthesis of complex beta-blockers.

Epoxy-Amine Curing Model

In polymer science, this molecule is the "monoadduct" model for the reaction between epoxy
resins and amine hardeners.

¢ Kinetic Studies: Researchers use the formation rate of this specific molecule to calculate
activation energies (
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) for industrial curing processes without the interference of polymer gelation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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